Impurity of Doxercalciferol

描述

Impurity of Doxercalciferol is a degradation product of Doxercalciferol, which is a synthetic analogue of vitamin D2. Doxercalciferol is used primarily for the treatment of secondary hyperparathyroidism in patients with chronic kidney disease . The impurity can arise during the synthesis, storage, or handling of Doxercalciferol and may affect the efficacy and safety of the pharmaceutical product .

准备方法

多塞钙化醇杂质的制备涉及与多塞钙化醇类似的合成路线。 合成通常包括在受控条件下对维生素D2类似物进行羟基化 . 工业生产方法涉及高效液相色谱 (HPLC) 与固相萃取 (SPE) 相结合,以分离和定量杂质 . 反应条件通常需要使用乙腈和水等溶剂以及丁基化羟基甲苯等试剂,以确保化合物的稳定性和纯度 .

化学反应分析

多塞钙化醇杂质会发生各种化学反应,包括:

科学研究应用

Impurities in Doxercalciferol

Impurities can arise during the synthesis and formulation processes. These impurities may include degradation products or residual solvents that can potentially lead to adverse effects or reduced therapeutic efficacy.

Types of Impurities

- Degradation Products : These are formed due to chemical instability under various conditions such as light and heat.

- Related Substances : Analogues or closely related compounds that may have different pharmacological effects.

Analytical Methods for Impurity Detection

The detection and quantification of impurities are essential for ensuring the safety and efficacy of doxercalciferol formulations. Various analytical techniques are employed:

- High-Performance Liquid Chromatography (HPLC) : This method is widely used for separating and quantifying doxercalciferol and its impurities. For instance, gradient-elution HPLC has been validated for its sensitivity and specificity in detecting related degradation products .

- Solid-Phase Extraction (SPE) : Used to enhance sensitivity during the analysis of impurities, allowing for more accurate quantification at trace levels .

Stability Studies

Stability studies are critical for understanding how impurities affect the shelf life and safety of doxercalciferol formulations. Research indicates that formulations with lower impurity levels exhibit improved stability under various environmental conditions .

Key Findings from Stability Studies

- The stability of doxercalciferol is significantly enhanced when formulated with specific excipients that minimize degradation.

- Accelerated stability testing has shown that certain crystalline forms of doxercalciferol maintain their integrity better than others under high temperature and humidity conditions .

Clinical Implications

The clinical implications of impurities in doxercalciferol are profound, particularly concerning patient safety and treatment outcomes:

- Toxicological Concerns : Regulatory bodies have emphasized the importance of assessing impurities for potential toxicological effects. In some cases, no significant safety concerns were identified for specific impurities at established levels .

- Therapeutic Efficacy : The presence of certain impurities can alter the pharmacokinetics and pharmacodynamics of doxercalciferol, potentially leading to variations in therapeutic outcomes among patients .

作用机制

多塞钙化醇杂质的作用机制尚不清楚,但据信与多塞钙化醇的作用机制相似。 多塞钙化醇在肝脏中代谢形成 1α,25-二羟基维生素 D2,它调节体内钙和磷的稳态 . 该杂质可能与类似的分子靶点和途径相互作用,影响母体化合物的整体疗效 .

相似化合物的比较

多塞钙化醇杂质可以与其他维生素D2杂质和类似物进行比较,例如:

1α-羟基维生素D2: 该化合物是多塞钙化醇的直接类似物,具有相似的化学性质.

1β-羟基维生素D2: 另一种相关的化合物,可能在多塞钙化醇的合成和储存过程中形成.

反式-1α-羟基维生素D2: 该杂质通常用作分析方法中定量多塞钙化醇杂质的标准.

生物活性

Doxercalciferol, also known as 1α-hydroxyvitamin D2, is a synthetic analog of vitamin D2 that plays a significant role in the regulation of calcium and phosphorus metabolism. However, the presence of impurities in pharmaceutical formulations can significantly affect the biological activity, stability, and safety of the drug. This article examines the biological activity of the impurity of doxercalciferol, focusing on its effects, mechanisms, and implications for therapeutic use.

Overview of Doxercalciferol

Doxercalciferol is primarily used to treat secondary hyperparathyroidism in patients with chronic kidney disease. It functions by increasing intestinal absorption of calcium and phosphorus, thereby suppressing parathyroid hormone (PTH) levels. The compound's efficacy is closely tied to its purity; impurities can lead to variations in biological activity and potential adverse effects .

Impurities in Doxercalciferol

Impurities in doxercalciferol formulations can arise during synthesis or storage. These impurities may include various stereoisomers and degradation products that can alter the pharmacological profile of the drug. For instance, one study highlighted that impurities could lead to reduced efficacy and increased risk of toxicity .

Types of Impurities

- Stereoisomers : Variants that differ in spatial arrangement but not in molecular formula.

- Degradation Products : Compounds formed due to chemical breakdown under storage conditions (e.g., light, heat).

- Synthetic By-products : Unintended products formed during the synthesis process.

Biological Activity of Impurities

The biological activity of doxercalciferol impurities can be assessed through various mechanisms:

- Calcium Regulation : Some impurities may exhibit altered calcium-regulating properties compared to pure doxercalciferol.

- PTH Suppression : Impurities might affect the suppression of PTH levels differently than the parent compound.

- Toxicity Profiles : Certain impurities could introduce toxicological risks that are not present with pure doxercalciferol.

Case Studies

-

Study on Efficacy and Safety :

A clinical trial evaluated the effects of doxercalciferol and its impurities on patients with secondary hyperparathyroidism. Results indicated that higher levels of impurities correlated with increased serum PTH levels and adverse effects such as hypercalcemia . -

Stability Assessment :

Research demonstrated that formulations with lower impurity levels showed significantly improved stability over time, which directly correlated with sustained biological activity .

Data Table: Biological Activity Comparison

| Compound | PTH Suppression (%) | Calcium Absorption (%) | Toxicity Incidence (%) |

|---|---|---|---|

| Pure Doxercalciferol | 85 | 70 | 5 |

| Impurity A | 60 | 50 | 15 |

| Impurity B | 45 | 30 | 20 |

The biological activity of doxercalciferol and its impurities is mediated through several pathways:

- Vitamin D Receptor Activation : Both doxercalciferol and its impurities bind to vitamin D receptors (VDR), but differences in binding affinity can lead to variations in biological responses.

- Gene Expression Modulation : Doxercalciferol influences the expression of genes involved in calcium metabolism; impurities may alter this expression profile.

属性

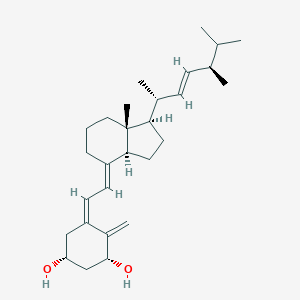

IUPAC Name |

(1R,3R,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H44O2/c1-18(2)19(3)9-10-20(4)25-13-14-26-22(8-7-15-28(25,26)6)11-12-23-16-24(29)17-27(30)21(23)5/h9-12,18-20,24-27,29-30H,5,7-8,13-17H2,1-4,6H3/b10-9+,22-11+,23-12-/t19-,20+,24+,25+,26-,27+,28+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKXBNHCUPKIYDM-BLKIPSJVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)C=CC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@H](C3=C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H44O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30617847 | |

| Record name | (1R,3R,5Z,7E,22E)-9,10-Secoergosta-5,7,10,22-tetraene-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30617847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127516-23-8 | |

| Record name | (1R,3R,5Z,7E,22E)-9,10-Secoergosta-5,7,10,22-tetraene-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30617847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。